molecular formula C9H9ClN2O4 B3057461 Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate CAS No. 809276-87-7

Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate

Cat. No.: B3057461
CAS No.: 809276-87-7
M. Wt: 244.63 g/mol
InChI Key: ZTYSHYPVLFISCU-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate is a chemical compound with the molecular formula C9H9ClN2O4. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate typically involves the reaction of 5-chloropyrimidine-4-carboxylic acid with dimethyl malonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives.

    Hydrolysis: 5-chloropyrimidine-4-carboxylic acid and methanol.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pyrimidine-based drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit DNA synthesis by interfering with pyrimidine metabolism, which is crucial for cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its chlorine atom at the 5-position allows for selective substitution reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-15-8(13)6(9(14)16-2)7-5(10)3-11-4-12-7/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYSHYPVLFISCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=NC=NC=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469732
Record name 2-(5-chloro-pyrimidin-4-yl)-malonic dimethylester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

809276-87-7
Record name 2-(5-chloro-pyrimidin-4-yl)-malonic dimethylester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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